molecular formula C12H17N3O3 B3101570 tert-Butyl 3-oxo-2,3,5,6-tetrahydropyrido[3,4-c]pyridazine-7(8H)-carboxylate CAS No. 1395492-99-5

tert-Butyl 3-oxo-2,3,5,6-tetrahydropyrido[3,4-c]pyridazine-7(8H)-carboxylate

Cat. No.: B3101570
CAS No.: 1395492-99-5
M. Wt: 251.28 g/mol
InChI Key: YLXLIOQJOYQKCL-UHFFFAOYSA-N
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Description

tert-Butyl 3-oxo-2,3,5,6-tetrahydropyrido[3,4-c]pyridazine-7(8H)-carboxylate is a complex organic compound that belongs to the class of pyridazine derivatives. This compound is characterized by its unique structure, which includes a tert-butyl group, a pyridazine ring, and a carboxylate ester. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

The synthesis of tert-Butyl 3-oxo-2,3,5,6-tetrahydropyrido[3,4-c]pyridazine-7(8H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The initial step involves the cyclization of appropriate precursors to form the pyridazine ring. This can be achieved through the reaction of hydrazine derivatives with diketones or other suitable compounds.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions, often using tert-butyl halides in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the tert-butyl ester. This can be done using tert-butyl alcohol and an acid catalyst.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

tert-Butyl 3-oxo-2,3,5,6-tetrahydropyrido[3,4-c]pyridazine-7(8H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or amines replace existing groups. Reagents like sodium azide or amines are commonly used.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid. This reaction typically requires acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 3-oxo-2,3,5,6-tetrahydropyrido[3,4-c]pyridazine-7(8H)-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a lead compound in drug discovery, particularly for its anti-inflammatory, anti-cancer, and antimicrobial properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-Butyl 3-oxo-2,3,5,6-tetrahydropyrido[3,4-c]pyridazine-7(8H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

tert-Butyl 3-oxo-2,3,5,6-tetrahydropyrido[3,4-c]pyridazine-7(8H)-carboxylate can be compared with other pyridazine derivatives, such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of the tert-butyl group and the pyridazine ring in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 3-oxo-2,5,6,8-tetrahydropyrido[3,4-c]pyridazine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-12(2,3)18-11(17)15-5-4-8-6-10(16)14-13-9(8)7-15/h6H,4-5,7H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXLIOQJOYQKCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CC(=O)NN=C2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20856743
Record name tert-Butyl 3-oxo-2,5,6,8-tetrahydropyrido[3,4-c]pyridazine-7(3H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1395492-99-5
Record name Pyrido[3,4-c]pyridazine-7(3H)-carboxylic acid, 2,5,6,8-tetrahydro-3-oxo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1395492-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-oxo-2,5,6,8-tetrahydropyrido[3,4-c]pyridazine-7(3H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3-oxo-2,3,5,6-tetrahydropyrido[3,4-c]pyridazine-7(8H)-carboxylate
Reactant of Route 2
tert-Butyl 3-oxo-2,3,5,6-tetrahydropyrido[3,4-c]pyridazine-7(8H)-carboxylate
Reactant of Route 3
tert-Butyl 3-oxo-2,3,5,6-tetrahydropyrido[3,4-c]pyridazine-7(8H)-carboxylate
Reactant of Route 4
tert-Butyl 3-oxo-2,3,5,6-tetrahydropyrido[3,4-c]pyridazine-7(8H)-carboxylate
Reactant of Route 5
tert-Butyl 3-oxo-2,3,5,6-tetrahydropyrido[3,4-c]pyridazine-7(8H)-carboxylate
Reactant of Route 6
tert-Butyl 3-oxo-2,3,5,6-tetrahydropyrido[3,4-c]pyridazine-7(8H)-carboxylate

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